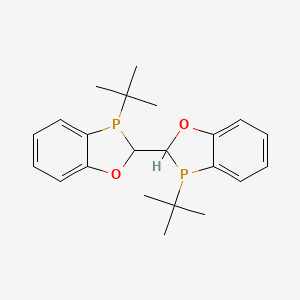
7-Methyl-1-naphthaleneboronicacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Methyl-1-naphthaleneboronicacid: is an organic compound with the molecular formula C11H11BO2 and a molecular weight of 186.01484 g/mol . This compound is part of the boronic acid family, which is characterized by the presence of a boron atom bonded to an organic moiety and two hydroxyl groups. Boronic acids are widely used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyl-1-naphthaleneboronicacid typically involves the reaction of 7-methyl-1-naphthylmagnesium bromide with trimethyl borate, followed by hydrolysis. The reaction conditions generally include:
Solvent: Anhydrous ether or tetrahydrofuran (THF)
Temperature: -78°C to room temperature
Reagents: 7-Methyl-1-naphthylmagnesium bromide, trimethyl borate, water for hydrolysis
Industrial Production Methods: Industrial production methods for boronic acids, including this compound, often involve large-scale Grignard reactions followed by hydrolysis. The process is optimized for high yield and purity, with careful control of reaction conditions to minimize by-products .
Analyse Chemischer Reaktionen
Types of Reactions: 7-Methyl-1-naphthaleneboronicacid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the boronic acid reacts with an aryl or vinyl halide in the presence of a palladium catalyst and a base to form a carbon-carbon bond.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.
Reduction: The compound can undergo reduction reactions to form the corresponding borane.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), solvent (e.g., toluene or ethanol), temperature (80-100°C)
Oxidation: Oxidizing agents like hydrogen peroxide or sodium periodate
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride
Major Products:
Suzuki-Miyaura Coupling: Biaryl compounds
Oxidation: Alcohols or ketones
Reduction: Boranes
Wissenschaftliche Forschungsanwendungen
Chemistry: 7-Methyl-1-naphthaleneboronicacid is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura coupling reactions. This makes it valuable in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals .
Biology and Medicine:
Industry: In the industrial sector, this compound is used in the production of advanced materials and polymers. Its ability to form stable carbon-carbon bonds makes it a key component in the manufacture of electronic materials and coatings .
Wirkmechanismus
The mechanism of action of 7-Methyl-1-naphthaleneboronicacid in chemical reactions primarily involves the formation of a boronate ester intermediate. In Suzuki-Miyaura coupling, the boronic acid reacts with a palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide to form the desired biaryl product .
Vergleich Mit ähnlichen Verbindungen
Phenylboronic Acid: Commonly used in Suzuki-Miyaura coupling, but lacks the naphthalene ring structure.
2-Naphthaleneboronic Acid: Similar structure but without the methyl group at the 7-position.
4-Methylphenylboronic Acid: Contains a methyl group but lacks the naphthalene ring structure.
Uniqueness: 7-Methyl-1-naphthaleneboronicacid is unique due to its naphthalene ring structure with a methyl group at the 7-position, which can influence its reactivity and selectivity in chemical reactions. This structural feature can make it more suitable for specific synthetic applications compared to other boronic acids .
Eigenschaften
Molekularformel |
C11H11BO2 |
|---|---|
Molekulargewicht |
186.02 g/mol |
IUPAC-Name |
(7-methylnaphthalen-1-yl)boronic acid |
InChI |
InChI=1S/C11H11BO2/c1-8-5-6-9-3-2-4-11(12(13)14)10(9)7-8/h2-7,13-14H,1H3 |
InChI-Schlüssel |
LVSDXZZPFCDZIR-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=C2C=C(C=CC2=CC=C1)C)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



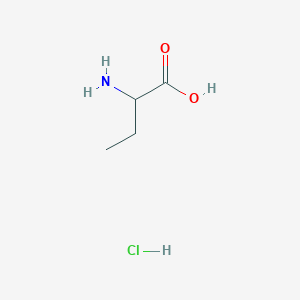
![1-(2-aminoacetyl)-N-[1-(2-carbamoylpyrrolidin-1-yl)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pyrrolidine-2-carboxamide](/img/structure/B13386998.png)
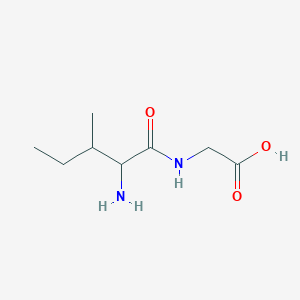
![(S)-4-Phenyl-2-(quinolin-2-yl)-4,5-dihydrooxazole; 2-[(4S)-4,5-dihydro-4-phenyl-2-oxazolyl]-Quinoline](/img/structure/B13387026.png)
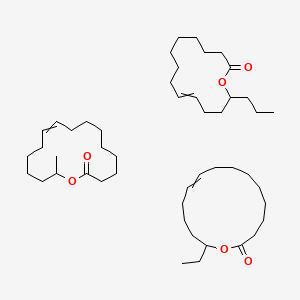
![(2S)-2-[(2S,3S)-2-{[(benzyloxy)carbonyl]amino}-3-methylpentanamido]-3-phenylpropanoic acid](/img/structure/B13387034.png)
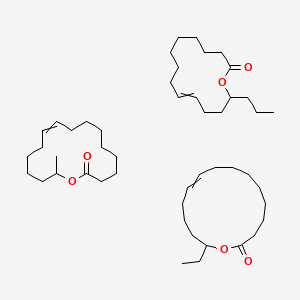
![(2,2-dimethyl-1,3-dioxolan-4-yl)methyl 3-[4-[2-hydroxy-3-[2-(morpholine-4-carbonylamino)ethylamino]propoxy]phenyl]propanoate;hydrochloride](/img/structure/B13387045.png)
![3-[4-(3-Chlorophenyl)phenyl]-2-[(1-ethoxy-1-oxopropan-2-yl)amino]propanoic acid](/img/structure/B13387049.png)

![N-[1-[2-(3,5-ditert-butylphenyl)phenyl]-2-diphenylphosphanylethyl]-2-methylpropane-2-sulfinamide](/img/structure/B13387069.png)
